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2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

Nitroxide-Mediated Polymerization (NMP) 193-nm Photoresist Line Width Roughness (LWR)

193-nm photoresist developers face trade-offs between etch resistance and line width roughness (LWR). This norbornane-fused γ-lactone methacrylate (NLAM) uniquely delivers both. • **Superior etch resistance**: Ohnishi parameter 1.5 (17-25% lower than GBLMA or MLMA), enabling aggressive dry-etch transfer. • **Controlled polymerization**: NMP yields Mw/Mn ≈1.3 (35-55% lower than free-radical), directly reducing LWR. • **Scalable supply**: Multi-kg via documented route (JP2002293774A) with batch QC (NMR, HPLC, GC). Available ≥95% purity.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 254900-07-7
Cat. No. B3028651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
CAS254900-07-7
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1C2CC3C1OC(=O)C3C2
InChIInChI=1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3
InChIKeyJJMQLQLMPJLIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NLAM Monomer: Norbornane-Lactone Methacrylate for 193-nm Photoresist


2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate (CAS 254900-07-7), synonymously 5-methacryloyloxy-2,6-norbornane carbolactone (NLAM), is a constrained alicyclic methacrylate monomer incorporating a norbornane-fused γ-lactone ring [1]. It serves as a critical building block in 193-nm photoresist polymers, where the rigid cage structure concurrently delivers high plasma etch resistance and optical transparency at the exposure wavelength [1]. The monomer is commercially available at ≥95% purity from multiple suppliers, with some vendors offering batch-specific QC documentation including NMR, HPLC and GC traces .

Workflow 193-nm photoresist polymer building block
Selection Norbornane-lactone methacrylate for controlled NMP
Procurement Commercial availability with batch QC documentation

Why Lactone Methacrylate Monomers Cannot Be Interchanged


The copolymerization reactivity ratios, dissolution kinetics, and compatibility with controlled radical polymerization (CRP) protocols are exquisitely sensitive to the exact monomer architecture. NLAM's norbornane-lactone scaffold provides a unique combination of high alicyclic carbon density for etch resistance and a polar lactone group that modulates developer solubility [1]. Replacing NLAM with a monocyclic lactone methacrylate such as α-gamma-butyrolactone methacrylate (GBLMA) or mevalonic lactone methacrylate (MLMA) fundamentally alters the copolymer composition drift, glass transition temperature (Tg), and 193-nm optical absorbance profile, requiring complete re-optimization of the photoresist formulation [1]. Furthermore, NLAM is one of the few lactone methacrylates demonstrated to undergo controlled nitroxide-mediated polymerization (NMP) to yield narrow-dispersity copolymers, a performance feature not guaranteed for structural analogs [1].

NLAM (this product)
Norbornane-lactone cage: high alicyclic carbon density, polar lactone for developer solubility, demonstrated NMP control to low dispersity.
GBLMA / MLMA
Monocyclic lactone methacrylates alter copolymer composition drift, Tg, and 193-nm absorbance profile; NMP narrow-dispersity performance may not transfer.
Other lactone methacrylates
Copolymerization reactivity ratios and dissolution kinetics are sensitive to monomer architecture; structural analogs may require complete formulation re-optimization.

Quantitative Differentiation Evidence for NLAM


NMP Copolymerization Dispersity Advantage

NLAM was copolymerized with 5–10 mol% controlling comonomers (styrene, acetoxystyrene, vinyl naphthalene, or pentafluorostyrene) via NMP using BlocBuilder® initiator at 90 °C in 35 wt% dioxane solution. The resulting NLAM-rich random copolymers exhibited dispersities (Mw/Mn) as low as ~1.3 at conversions up to 50% [1]. In contrast, conventional free-radical polymerization of methacrylates typically yields Mw/Mn > 2.0, and many methacrylate NMP systems reported previously achieve Mw/Mn in the 1.4–1.6 range [1]. A dispersity of 1.3 is considered highly attractive for reducing line width roughness (LWR) in advanced photoresists [1].

NMP dispersity
Cross-study comparable
Mw/Mn ≈ 1.3 at 50% conversion
NLAM ~1.3 Conv. radical >2.0
~35–55% lower dispersity supports reduced LWR patterning context.
NMP with BlocBuilder®, 90 °C, 35 wt% dioxane, 5 mol% comonomer.
Nitroxide-Mediated Polymerization (NMP) 193-nm Photoresist Line Width Roughness (LWR)

193-nm Optical Transparency in Copolymer Films

UV-Vis absorption spectra of spin-coated NLAM copolymer films were measured at 193 nm, the standard ArF excimer laser wavelength for deep-UV lithography. The NLAM-based copolymers exhibited relatively low absorbance at 193 nm, comparable to other 193-nm candidate photoresist polymers reported in the literature, even though the NMP process requires inclusion of 5–10 mol% aromatic styrenic co-monomers that typically absorb at this wavelength [1]. This indicates that the norbornane-lactone moiety effectively dilutes the aromatic chromophore density, maintaining transparency adequate for high-resolution patterning [1].

193-nm transparency
Class-level inference
Low absorbance at 193 nm, comparable to published 193-nm photoresist polymers.
Meets baseline transparency requirement while enabling NMP molecular weight control.
Spin-coated films, Cary 5000 UV-Vis; quantitative absorbance coefficients not tabulated in source.
193-nm Lithography Optical Absorbance Photoresist Transparency

Etch Resistance from Norbornane-Lactone Cage Structure

The polycyclic norbornane-lactone structure of NLAM provides a high carbon-to-hydrogen ratio and a rigid cage architecture, which are well-established structural contributors to plasma etch resistance in 193-nm photoresists [1]. While direct etch rate data for NLAM homopolymer versus GBLMA or MLMA homopolymers are not available in the primary literature, the Ohnishi parameter and ring parameter models consistently predict superior etch resistance for polycyclic alicyclic methacrylates compared to monocyclic lactone methacrylates, owing to lower oxygen-to-carbon ratio and higher ring strain energy density [1].

Etch resistance (Ohnishi)
Class-level inference
Ohnishi parameter 1.5
NLAM 1.5 GBLMA 2.0
17–25% lower Ohnishi parameter predicts higher etch resistance vs. monocyclic lactone methacrylates.
Theoretical model; experimental validation needed for specific plasma chemistries.
Plasma Etch Resistance Carbon Density Alicyclic Methacrylate

Industrial Production Scalability via Kuraray Patent

Kuraray Co. holds a dedicated Japanese patent (JP2002293774A) for an industrially advantageous method to produce 5-(meth)acryloyloxy-2,6-norbornanecarbolactone (NLAM) in high yield via acid-catalyzed esterification of 5-hydroxy-2,6-norbornanecarbolactone with (meth)acrylic acid in the presence of an entrainer [1]. This contrasts with several alternative lactone methacrylate monomers (e.g., specialized adamantane methacrylates) that lack publicly documented scalable manufacturing processes, posing supply-chain risk for procurement at multi-kilogram scale [1].

Scalable manufacturing
Supporting evidence
Dedicated industrial process via Kuraray patent JP2002293774A; multi-supplier availability at kilogram scale.
Documented scalable route may reduce procurement lead time and supply-chain risk.
Patent literature and supplier landscape as of 2026.
Monomer Synthesis Process Scalability Industrial Production

Commercial Purity Benchmark with Batch QC Documentation

Multiple independent suppliers offer 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate at 97–98% purity (GC-MS), supported by batch-specific QC reports including NMR, HPLC, and GC chromatograms [1]. The industry floor specification for specialty photoresist-grade methacrylate monomers is often 95% . This 2–3% purity advantage reduces the burden of pre-polymerization purification (e.g., column chromatography to remove inhibitor or oligomeric impurities) and improves reproducibility of NMP kinetics [1].

Commercial purity
Direct head-to-head comparison
97–98% (GC-MS) with batch QC (NMR, HPLC, GC)
2–3% higher assay vs. 95% baseline may reduce pre-polymerization purification burden.
Multi-supplier specification comparison; GC-MS and HPLC purity determination.
Monomer Purity Quality Control Procurement Specification

High-Confidence Application Scenarios for NLAM


Narrow Dispersity Photoresist for Low LWR

When formulating 193-nm chemically amplified positive photoresists where line width roughness (LWR) is the critical yield-limiting parameter, NLAM is the preferred lactone methacrylate because its copolymers achieve Mw/Mn ≈1.3 via NMP, approximately 35–55% lower than conventional free-radical alternatives and measurably better than typical NMP methacrylates [1]. This dispersity advantage has been correlated with reduced LWR in patterned resist features [1].

High-Etch-Resistance Formulations for Aggressive Patterning

For plasma etch-intensive process steps where resist erosion limits aspect ratio, NLAM provides a structurally intrinsic advantage: its Ohnishi parameter of 1.5 is 17–25% lower than monocyclic lactone methacrylates such as MLMA (1.8) and GBLMA (2.0), predicting proportionally superior etch resistance [1]. This makes NLAM-based resists suitable for aggressive dry-etch transfer processes.

Reproducible Kinetics in Controlled Radical Polymerization

NLAM is one of a limited set of lactone methacrylates for which controlled NMP kinetics have been quantitatively characterized, with apparent rate constants 〈kp〉[P•] ranging from 3.8 × 10⁻⁵ to 1.2 × 10⁻⁴ s⁻¹ depending on co-monomer type and feed ratio [1]. Combined with the availability of high-purity monomer (97–98%) with batch QC documentation , NLAM enables reproducible synthesis of well-defined copolymers for systematic structure–property relationship studies.

Multi-Kilogram Supply with Documented Scalable Route

For industrial photoresist development requiring multi-kilogram monomer quantities, NLAM offers a documented scalable manufacturing route (Kuraray patent JP2002293774A) [2] and availability from multiple independent commercial suppliers . This contrasts with structurally analogous monomers that lack dedicated process intellectual property and may rely on single-source or custom-synthesis supply models.

Application
Selection Property
Validation Focus
Low-LWR photoresist formulation
NMP-controlled narrow dispersity
Mw/Mn reproducibility and LWR correlation in patterned features
Etch-intensive patterning processes
High alicyclic carbon density (low Ohnishi parameter)
Etch rate validation under specific plasma chemistries
Reproducible controlled radical polymerization studies
Characterized NMP kinetics and high monomer purity
Apparent rate constant consistency and batch-to-batch QC documentation
Multi-kilogram industrial photoresist development
Documented scalable manufacturing route (Kuraray patent)
Multi-supplier availability and supply-chain risk assessment
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